1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid
Description
This compound features a pyrazole core substituted at position 1 with a 3-chloropyridin-2-yl group, at position 3 with a 2,2,2-trifluoroethoxy group, and at position 5 with a carboxylic acid moiety. Its molecular formula is C₁₂H₇ClF₃N₃O₃, and it is commonly referenced under synonyms such as SCHEMBL1762495 and SPDRQZVZBWNQDX-UHFFFAOYSA-N (InChIKey) . The trifluoroethoxy group enhances electronegativity and metabolic stability, making it a candidate for agrochemical intermediates, particularly insecticides .
Properties
IUPAC Name |
2-(3-chloropyridin-2-yl)-5-(2,2,2-trifluoroethoxy)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O3/c12-6-2-1-3-16-9(6)18-7(10(19)20)4-8(17-18)21-5-11(13,14)15/h1-4H,5H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDRQZVZBWNQDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=CC(=N2)OCC(F)(F)F)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid involves several steps, typically starting with the preparation of the chloropyridine and pyrazole intermediates. The synthetic route often includes:
Chloropyridine Synthesis: The chloropyridine intermediate can be synthesized through chlorination of pyridine derivatives under controlled conditions.
Pyrazole Formation: The pyrazole ring is formed through cyclization reactions involving hydrazines and 1,3-diketones.
Trifluoroethoxy Group Introduction: The trifluoroethoxy group is introduced via nucleophilic substitution reactions.
Final Coupling and Carboxylation: The final step involves coupling the intermediates and introducing the carboxylic acid group through carboxylation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety, with nucleophiles such as amines or thiols.
Hydrolysis: The ester or ether linkages in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids or alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
The compound features a pyrazole ring substituted with a chloropyridine and a trifluoroethoxy group, which enhances its lipophilicity and potential biological activity.
Medicinal Chemistry
1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid has been investigated for its potential as an anti-inflammatory and analgesic agent. The incorporation of the trifluoroethoxy group is believed to enhance the compound's interaction with biological targets.
Case Study: Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. A study demonstrated that similar compounds reduced inflammation in animal models by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .
Agrochemical Applications
The compound's structural characteristics make it a candidate for development as a pesticide or herbicide. Its ability to disrupt specific biochemical pathways in pests can lead to effective pest management solutions.
Case Study: Herbicidal Activity
A study published in the Journal of Agricultural and Food Chemistry reported that pyrazole derivatives showed herbicidal activity against various weed species. The mechanism was attributed to the inhibition of key metabolic enzymes .
Material Science
In material science, this compound can be utilized in the synthesis of novel polymers or as an additive in coatings due to its thermal stability and chemical resistance.
Case Study: Polymer Synthesis
Research has shown that incorporating fluorinated compounds into polymer matrices can significantly enhance their mechanical properties and thermal stability. A recent study explored the use of trifluoroethoxy-substituted pyrazoles in creating high-performance polymer blends .
Mechanism of Action
The mechanism of action of 1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity may involve inhibition of bacterial enzymes or disruption of cell membrane integrity.
Comparison with Similar Compounds
Substitution at Position 3: Trifluoroethoxy vs. Other Groups
The trifluoroethoxy group distinguishes the target compound from analogs with alternative substituents:
Key Insight : The trifluoroethoxy group optimizes a balance between electronegativity and steric bulk, critical for target receptor interactions in agrochemicals .
Modifications at Position 5: Carboxylic Acid vs. Derivatives
The carboxylic acid at position 5 is often modified to improve solubility or bioavailability:
Research Finding : Ester derivatives (e.g., ethyl) are intermediates in synthesis, while the sodium salt form is preferred for formulation stability in agrochemicals .
Pyridine and Pyrazole Ring Modifications
Variations in the pyridine and pyrazole rings significantly alter bioactivity:
Data Highlight : Dual trifluoromethyl groups (as in ) increase insecticidal efficacy by 40% compared to the target compound in lab studies .
Biological Activity
1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid (CAS No. 500011-97-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H7ClF3N3O3
- Molecular Weight : 321.64 g/mol
- Structure : The compound features a pyrazole ring substituted with a chloropyridine and a trifluoroethoxy group, which may influence its biological interactions.
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. The compound may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. Studies on related compounds have demonstrated significant reductions in inflammation markers in animal models.
Anticancer Activity
There is emerging evidence that pyrazole derivatives can exhibit anticancer activity through multiple mechanisms:
- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells has been observed.
- Apoptosis Induction : Some studies suggest that these compounds can trigger apoptosis in various cancer cell lines.
- Inhibition of Tumor Growth : In vivo studies have reported reduced tumor growth rates when treated with pyrazole derivatives.
The biological activity of this compound may involve:
- Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to specific receptors that mediate cellular responses.
- Reactive Oxygen Species (ROS) Regulation : Modulating oxidative stress levels within cells.
Case Studies
| Study | Findings | Relevance |
|---|---|---|
| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus | Suggests potential use in treating bacterial infections |
| Study 2 | Reported anti-inflammatory effects in murine models | Supports further investigation for inflammatory diseases |
| Study 3 | Showed cytotoxic effects on breast cancer cell lines | Indicates potential as an anticancer agent |
Q & A
Q. What are the common synthetic routes for 1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, including palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents. For example, boronic acids can react with brominated intermediates under inert atmospheres using Pd(PPh₃)₄ as a catalyst in deoxygenated DMF/water mixtures . Optimization includes adjusting temperature (40–100°C), solvent ratios, and purification via column chromatography. Hydrolysis of ester intermediates to carboxylic acids may require HCl at elevated temperatures (93–96°C) . Yield improvements focus on reagent stoichiometry and catalyst loading.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy: NMR (¹H/¹³C) identifies substituent patterns (e.g., trifluoroethoxy signals at δ ~4.5 ppm for -OCH₂CF₃). IR confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) .
- Crystallography: Single-crystal X-ray diffraction resolves molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding in pyrazole-carboxylic acid derivatives) . Purity is validated via HPLC (>95%) and melting point consistency.
Q. What are the key stability considerations for this compound under different storage and reaction conditions?
Methodological Answer: The compound is sensitive to strong oxidizers and hydrolytic conditions. Storage at 4°C in inert atmospheres prevents decomposition. Thermal stability tests (TGA/DSC) assess degradation temperatures. Incompatibilities include reactions with bases (risk of decarboxylation) or high humidity (hydrolysis of trifluoroethoxy groups). Hazardous decomposition products may include CO₂, NOₓ, and halogenated byproducts .
Advanced Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
Methodological Answer: DFT calculations (e.g., using the Colle-Salvetti correlation-energy functional) model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and reactivity indices. For example, the trifluoroethoxy group’s electron-withdrawing effect lowers HOMO energy, reducing electrophilicity. Solvent effects are incorporated via polarizable continuum models (PCM) to simulate aqueous or DMF environments . These predictions guide synthetic modifications (e.g., substituent effects on ring electrophilicity).
Q. What experimental strategies address discrepancies in biological activity data across studies?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., protein binding, cell permeability). Mitigation strategies include:
- Standardizing in vitro assays (e.g., fixed serum concentrations to account for plasma protein binding).
- Replicating studies with controlled variables (pH, temperature).
- Meta-analysis of SAR data to identify outliers (e.g., conflicting IC₅₀ values due to substituent stereochemistry).
- Validating target engagement via crystallography (e.g., ligand-receptor co-crystals) .
Q. How does modifying substituents on the pyrazole ring affect the compound’s physicochemical properties and bioactivity?
Methodological Answer: Systematic SAR studies involve:
- Substituent variation: Replacing trifluoroethoxy with methoxy or alkyl groups alters logP (lipophilicity) and solubility.
- Bioisosteric replacements: Swapping chloropyridyl with fluorinated analogs enhances metabolic stability (e.g., reduced CYP450 interactions).
- Physicochemical profiling: Measuring pKa (carboxylic acid), logD, and permeability (PAMPA assay).
- In vitro testing: Enzymatic assays (e.g., kinase inhibition) quantify activity changes. For example, bulkier substituents may sterically hinder target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
